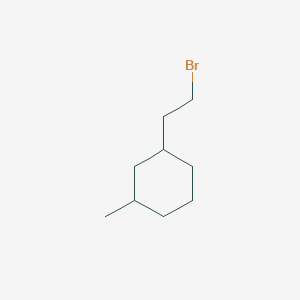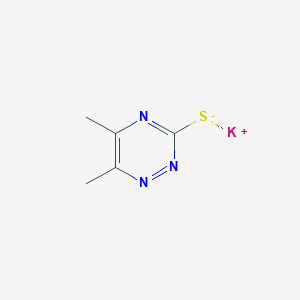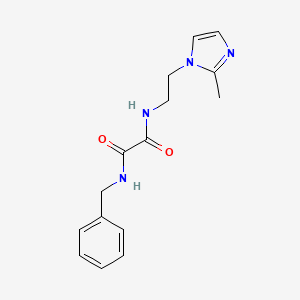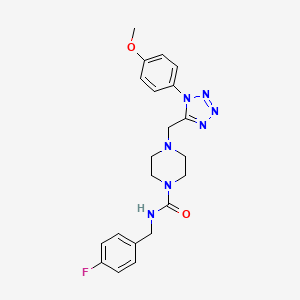![molecular formula C23H22N6O B2709564 2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2198941-00-1](/img/structure/B2709564.png)
2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by elemental analyses and FT-IR, 1 H-NMR, and 13 C-NMR spectra . For example, in the FT-IR spectrum, absorption in the region 3442 cm-1 was due to N-H of the amide group .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of the mixture was quenched with aqueous HCl, and the organic layer was separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield was 90%, white powder, mp 85–87°C. 1 H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz). 13 C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .Scientific Research Applications
Antioxidant Activity
A study by Salem et al. (2015) explored the antioxidant activities of novel fused heterocyclic compounds, including those derived from tetrahydropyrimidine derivatives, which are structurally related to the compound (Salem, Farhat, Errayes, & Madkour, 2015). This suggests potential applications in areas where oxidative stress plays a role.
Synthesis of Fused Pyridine Derivatives
Research by Al-Issa (2012) involved the synthesis of various pyridine and fused pyridine derivatives, which are structurally similar to the compound . These derivatives have applications in the development of novel therapeutic agents (Al-Issa, 2012).
Antimicrobial Screening
Desai and Dodiya (2014) synthesized compounds containing quinoline nucleus, like the compound , and evaluated their antimicrobial activity. This research highlights the potential use of these compounds in antimicrobial applications (Desai & Dodiya, 2014).
Biological Activities of Azo Dyes
A study by Ravi et al. (2020) investigated the biological activities of azo molecules derived from various pyridone derivatives. The study's insights into antimicrobial and antimycobacterial activities could be relevant to the compound (Ravi, J, M, Kumar, & Kandgal, 2020).
Synthesis of Heterocyclic Systems
Paronikyan et al. (2019) developed a method for synthesizing new heterocyclic systems from compounds structurally similar to the compound . These systems have implications for the development of new pharmaceutical agents (Paronikyan, Dashyan, Mamyan, Tamazyan, & Ayvazyan, 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[3-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c24-12-19-11-18-3-1-2-4-20(18)26-23(19)28-13-16(14-28)15-29-22(30)6-5-21(27-29)17-7-9-25-10-8-17/h5-11,16H,1-4,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAKBPFBVVVSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(1H-pyrazol-1-yl)ethyl)-4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2709481.png)
![[1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2709482.png)






![N-(2-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2709494.png)
![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2709497.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea](/img/structure/B2709501.png)
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2709502.png)
![3-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2709504.png)
